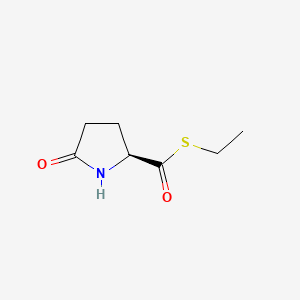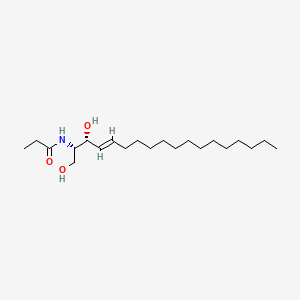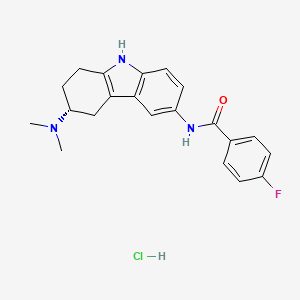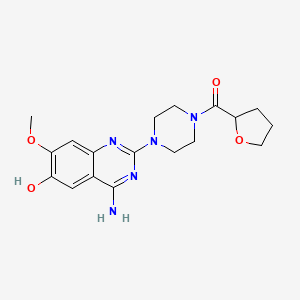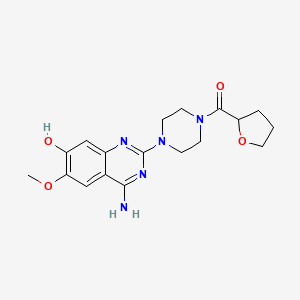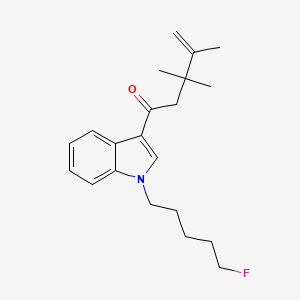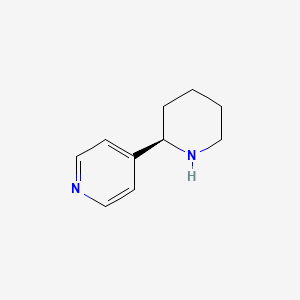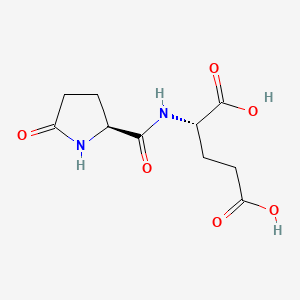
Ácido N-(5-oxo-L-prolil)-L-glutámico
Descripción general
Descripción
Pyroglutamylglutamic acid is a dipeptide obtained by the formal condensation of the carboxy group of L-pyroglutamine with the amino group of L-glutamine. It has a role as a human metabolite .
Synthesis Analysis
Polyglutamylation is a posttranslational modification (PTM) that adds several glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . Pyroglutamic acid is one of the most useful asymmetric precursors for the synthesis of a variety of molecules .
Molecular Structure Analysis
The molecular formula of Pyroglutamylglutamic acid is C10H14N2O6 . The IUPAC name is (2 S )-2- [ [ (2 S )-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid . The InChI is InChI=1S/C10H14N2O6/c13-7-3-1-5 (11-7)9 (16)12-6 (10 (17)18)2-4-8 (14)15/h5-6H,1-4H2, (H,11,13) (H,12,16) (H,14,15) (H,17,18)/t5-,6-/m0/s1 .
Chemical Reactions Analysis
Pyroglutamic acid is formed from N-terminal glutamic acid in the heavy chains and light chains of several antibodies, indicating that this nonenzymatic reaction does occur very commonly and can be detected after a few weeks of incubation at 37 and 45 °C .
Physical And Chemical Properties Analysis
The molecular weight of Pyroglutamylglutamic acid is 258.23 g/mol . The XLogP3-AA is -1.5 . The Hydrogen Bond Donor Count is 4 and the Hydrogen Bond Acceptor Count is 6 .
Aplicaciones Científicas De Investigación
Función en las vías metabólicas
“Ácido N-(5-oxo-L-prolil)-L-glutámico” juega un papel crucial en las vías metabólicas. Es una forma ópticamente activa de 5-oxoproline que tiene configuración L . Está involucrado en la vía metabólica de la racemización, polimerización, transferencia y catabolismo .
Uso en pruebas farmacéuticas
“Impureza de pidolato B” se utiliza como un estándar de referencia en pruebas de laboratorio, específicamente prescrito en la Farmacopea Europea . Se utiliza para la identificación, pruebas de pureza o análisis de productos farmacéuticos.
Función en la síntesis microbiana
El compuesto participa en la síntesis microbiana, que es una forma económica y eficaz de sintetizar materiales de origen biológico . Por ejemplo, participa en la síntesis microbiana del ácido poli-γ-glutámico (γ-PGA), un biopolímero glutámico natural, seguro, no inmunogénico, biodegradable y respetuoso con el medio ambiente .
Aplicación en campos industriales
“this compound” tiene amplias aplicaciones en diversos campos industriales. Por ejemplo, el ácido α-cetoglutárico, un producto de su producción oxidativa, tiene aplicaciones en las industrias farmacéutica, alimentaria y química .
Función en los sistemas de defensa antioxidante
Se ha descubierto que el ácido L-glutámico, una forma del compuesto, modula los sistemas de defensa antioxidante y la homeostasis de nutrientes en las lentejas bajo toxicidad por cobre . Protege a las plántulas de lentejas del estrés oxidativo producido por el cobre tóxico y les permite sobrevivir bajo toxicidad por cobre
Mecanismo De Acción
Mode of Action
It’s worth noting that it is a derivative of glutamic acid, which is a critical neurotransmitter in the brain, and proline, an amino acid that plays a role in protein structure and metabolism .
Biochemical Pathways
For instance, proline is synthesized from glutamic acid, and it’s an essential component of collagen, important for proper functioning of joints and tendons .
Safety and Hazards
The safety data sheet of Pyroglutamylglutamic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and germ cell mutagenicity .
Direcciones Futuras
Research into therapeutic peptides started with fundamental studies of natural human hormones, including insulin, oxytocin, vasopressin, and gonadotropin-releasing hormone (GnRH), and their specific physiological activities in the human body . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . Future studies should evaluate the association of urine PGA concentration with worse outcomes among septic patients .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(11-7)9(16)12-6(10(17)18)2-4-8(14)15/h5-6H,1-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFRJRFQFBNQR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742325 | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29227-92-7 | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-L-prolyl-L-glutamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BYQ27M6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
